2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane
Description
2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane (CAS: 69129-62-0) is a halogenated trioxane derivative characterized by three 2-chloropropan-2-yl substituents attached to a 1,3,5-trioxane ring. Its molecular formula is C₉H₁₅Cl₃O₃, with an approximate molecular weight of 277.35 g/mol. The compound is structurally related to other trioxanes but distinguished by its branched chloroalkyl groups, which confer unique physicochemical and biological properties. Notably, this compound has been discontinued from commercial production, as indicated by supplier records .
Properties
IUPAC Name |
2,4,6-tris(2-chloropropan-2-yl)-1,3,5-trioxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21Cl3O3/c1-10(2,13)7-16-8(11(3,4)14)18-9(17-7)12(5,6)15/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEGKELCXWTJQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1OC(OC(O1)C(C)(C)Cl)C(C)(C)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00322895 | |
| Record name | 2,4,6-tris(2-chloropropan-2-yl)-1,3,5-trioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00322895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7471-98-9 | |
| Record name | NSC402251 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-tris(2-chloropropan-2-yl)-1,3,5-trioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00322895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane typically involves the reaction of 2-chloropropan-2-ol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the trioxane ring. The general reaction can be represented as follows:
[ 3 \text{CH}_3\text{CCl(OH)CH}_3 + 3 \text{CH}_2\text{O} \rightarrow \text{C}9\text{H}{18}\text{Cl}_3\text{O}_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chloropropyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can result in the removal of chlorine atoms, yielding the corresponding hydrocarbons.
Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of infectious diseases and cancer.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the disruption of cellular processes. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where it can inhibit the growth and proliferation of pathogenic cells.
Comparison with Similar Compounds
Reactivity and Stability
Chlorinated Derivatives :
- The chloropropan-2-yl and chloroethyl substituents enhance electrophilic reactivity, enabling DNA alkylation. This property underpins the use of 2,4,6-Tris(2-chloroethyl)-1,3,5-trioxane in oncology to disrupt cancer cell division .
- Chlorinated trioxanes are generally less stable than alkyl-substituted analogs due to the electron-withdrawing effects of chlorine, which may contribute to the discontinued status of the chloropropan-2-yl variant .
Alkyl-Substituted Trioxanes :
- Ethyl and propyl derivatives exhibit lower reactivity, making them suitable for metabolic profiling (e.g., 2,4,6-Triethyl-trioxane in HMDB0034040) or solvent interaction studies .
- Methyl -substituted trioxane (Paraldehyde) demonstrates moderate stability and volatility, historically used in medicine for sedation .
Industrial and Research Utility
Biological Activity
2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane (CAS Number: 7471-98-9) is a synthetic organic compound known for its potential biological activities. This trioxane derivative is structurally characterized by three chloropropan-2-yl groups attached to a trioxane core. The biological activity of this compound has garnered interest due to its implications in medicinal chemistry and potential therapeutic applications.
- Molecular Formula : C₁₂H₂₁Cl₃O₃
- Molecular Weight : 319.65 g/mol
- Appearance : Typically presented as a white to light yellow powder.
Biological Activity Overview
Research on the biological activity of this compound indicates several promising areas of activity, particularly in anticancer and antimicrobial effects.
Anticancer Activity
Recent studies have highlighted the compound's potential in inhibiting various cancer cell lines. The mechanism of action appears to be multifaceted, involving apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of this compound
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 23.13 | Apoptosis induction |
| HeLa (Cervical) | 3.7 | Cell cycle arrest |
| A549 (Lung) | 41.3 | Inhibition of HIF pathway |
| HepG2 (Liver) | 12.21 | Induction of oxidative stress |
These findings suggest that the compound exhibits selective cytotoxicity towards various cancer cell types, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity against a range of pathogens.
Table 2: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Candida albicans | 16 μg/mL |
The compound's ability to inhibit microbial growth suggests its potential application in treating infections caused by resistant strains.
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound in both laboratory and clinical settings:
-
Case Study on Anticancer Efficacy :
A study published in Journal of Medicinal Chemistry assessed the effects of the compound on MDA-MB-231 cells. Results indicated a significant reduction in cell viability at concentrations above 20 μM with an observed increase in apoptotic markers. -
Case Study on Antimicrobial Properties :
Research reported in Microbial Drug Resistance demonstrated that the compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to standard antibiotics.
The proposed mechanisms underlying the biological activities include:
- Anticancer : Induction of apoptosis via mitochondrial pathways and inhibition of key signaling pathways involved in cell proliferation.
- Antimicrobial : Disruption of bacterial cell membranes and interference with metabolic processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
